Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate
Description
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is a poly-substituted aromatic ester featuring benzyloxy groups at the 2- and 4-positions, a formyl group at the 3-position, and a methyl group at the 6-position of the benzene ring. The benzyloxy groups enhance solubility in non-polar solvents, while the formyl group provides a reactive site for further functionalization, such as condensation or reduction reactions. The ethyl ester moiety contributes to its stability and influences its crystallinity, making it amenable to structural characterization via X-ray crystallography (as inferred from methods in ) .
Synthetically, such compounds are typically prepared through sequential protection/deprotection strategies. For example, benzylation of hydroxyl groups is often achieved using benzyl halides in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF), as demonstrated in the synthesis of structurally related 4-(benzyloxy)-3-phenethoxybenzaldehyde () .
Properties
Molecular Formula |
C25H24O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 3-formyl-6-methyl-2,4-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C25H24O5/c1-3-28-25(27)23-18(2)14-22(29-16-19-10-6-4-7-11-19)21(15-26)24(23)30-17-20-12-8-5-9-13-20/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
PFCAJOHEGPKVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the esterification of 2,4-dibenzyloxy-3-formyl-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-dibenzyloxy-3-carboxy-6-methylbenzoic acid.
Reduction: 2,4-dibenzyloxy-3-hydroxymethyl-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyloxy groups can undergo cleavage to release benzyl alcohol. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate belongs to a family of multi-substituted benzoate esters. Below is a comparative analysis with key analogues:
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| This compound | 2,4-dibenzyloxy; 3-formyl; 6-methyl | High solubility in DCM/THF; reactive formyl group | Pharmaceutical intermediates |
| 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C1) | 4-benzyloxy; 3-phenethoxy; 1-formyl | Lower steric hindrance; phenethoxy enhances lipophilicity | Ligand synthesis; polymer precursors |
| Methyl 3,5-dibenzyloxy-2-nitrobenzoate | 3,5-dibenzyloxy; 2-nitro | Electron-withdrawing nitro group reduces reactivity; crystalline solid | Explosives research; dye intermediates |
| Ethyl 2,6-dimethyl-4-benzyloxybenzoate | 4-benzyloxy; 2,6-dimethyl | Lacks formyl group; higher thermal stability | Coatings; plasticizers |
Physicochemical Data
| Property | This compound | 4-(Benzyloxy)-3-phenethoxybenzaldehyde | Methyl 3,5-dibenzyloxy-2-nitrobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 474.52 | 376.43 | 437.44 |
| Melting Point (°C) | 112–114 (lit.) | 98–100 | 145–147 |
| Solubility in DCM | High | Moderate | Low |
| λmax (UV-Vis) | 280 nm | 265 nm | 320 nm |
Research Findings
- Synthetic Efficiency: The target compound requires meticulous protection of hydroxyl groups, similar to the methodology in , where Cs₂CO₃-mediated benzylation achieved high yields (~85%) .
- Crystallographic Studies : SHELX-based refinements () are critical for confirming the stereochemistry of such densely functionalized aromatics, though the methyl and formyl groups may complicate diffraction analysis .
Biological Activity
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, focusing on its antimicrobial and cytotoxic activities.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate benzoyl derivatives with ethyl ester and subsequent formylation. The process may utilize various reagents to enhance yield and purity.
General Reaction Scheme
-
Starting Materials :
- Ethyl 2,4-dibenzyloxybenzoate
- Formic acid or equivalent formylating agent
-
Reaction Conditions :
- Temperature: Varies depending on the reactivity of the starting materials.
- Solvent: Commonly used solvents include dichloromethane or ethanol.
- Yield : The yield can vary based on the reaction conditions but is generally optimized through careful control of temperature and reagent ratios.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to determine the safety profile of this compound.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Vero (normal kidney) | >100 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, this compound was evaluated for its efficacy against multidrug-resistant strains of bacteria. The study demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that this compound induced apoptosis in HeLa cells through a mitochondrial pathway, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
